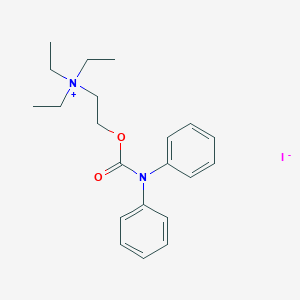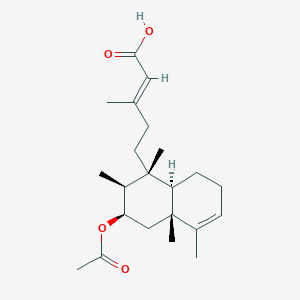
Solidagonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solidagonic acid is a chemical compound that is used in scientific research for its unique properties. It is a type of organic acid that is synthesized in the laboratory using various methods. Solidagonic acid has a wide range of applications in scientific research, particularly in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Solidagonic acid, as part of Solidago species, has been found to have significant antioxidant properties. These properties are primarily attributed to phenolic acids and flavonoids present in the species. A study by Marksa et al. (2020) revealed that chlorogenic acid and 3,5-dicaffeoylquinic acid are the radical scavenging markers in Solidago species, showcasing their potential as sources of fast-acting, high-capacity antioxidants.
Improving Soil Fertility and Plant Growth
Research by Youssef et al. (2022) demonstrated that the application of yeast extract and gibberellic acid significantly enhanced the growth and nutrient content of Solidago virgaurea plants in alkaline soil. This suggests the potential use of Solidagonic acid-containing species in improving soil productivity and plant health.
Anti-Inflammatory and PPARγ Activation
Solidago microglossa, containing Solidagonic acid, has shown notable anti-inflammatory effects. Vogas et al. (2020) highlighted its ability to reduce edema and activate PPARγ, a nuclear receptor linked to anti-inflammatory responses. This highlights its potential use in treating inflammatory conditions.
Hepatoprotective Activity
Solidagonic acid, as part of Solidago microglossa leaf extracts, exhibited hepatoprotective activity against liver damage in mice, as per research by Sabir et al. (2012). This indicates its potential in developing treatments for liver-related ailments.
Antimicrobial and Wound-Healing
Solidago graminifolia, containing Solidagonic acid, has shown antimicrobial potential against Staphylococcus aureus and antifungal effects against Candida species, as found in the study by Toiu et al. (2019). This suggests its use in treating infections and promoting wound healing.
Anti-Inflammatory Effect on Acute Inflammation
The hydroalcoholic extract of Solidago chilensis, containing Solidagonic acid, demonstrated anti-inflammatory effects by reducing ear oedema and inhibiting leukocyte-endothelial interactions, as detailed by Tamura et al. (2009). This supports its application in acute inflammatory conditions.
Eigenschaften
CAS-Nummer |
19941-91-4 |
|---|---|
Produktname |
Solidagonic acid |
Molekularformel |
C22H34O4 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(E)-5-[(1R,2S,3R,4aR,8aR)-3-acetyloxy-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-14(12-20(24)25)10-11-21(5)16(3)18(26-17(4)23)13-22(6)15(2)8-7-9-19(21)22/h8,12,16,18-19H,7,9-11,13H2,1-6H3,(H,24,25)/b14-12+/t16-,18-,19-,21+,22+/m1/s1 |
InChI-Schlüssel |
DJEUHRRTZPCWNH-XDRWNGTKSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C)CCC=C2C)C)OC(=O)C |
SMILES |
CC1C(CC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C)OC(=O)C |
Kanonische SMILES |
CC1C(CC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



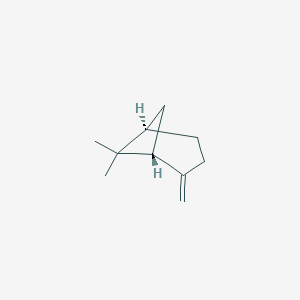
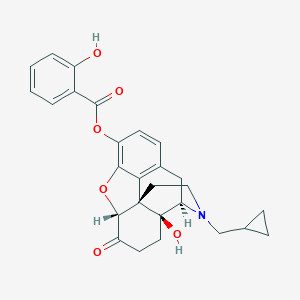
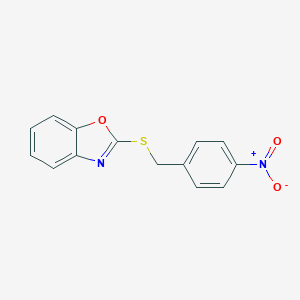
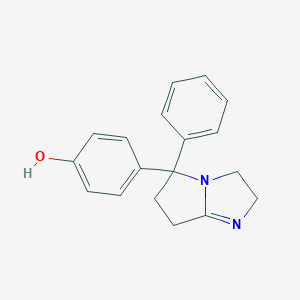
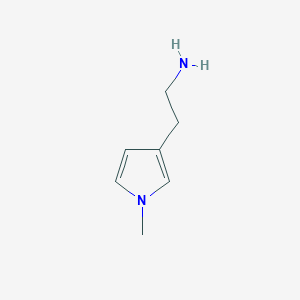
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
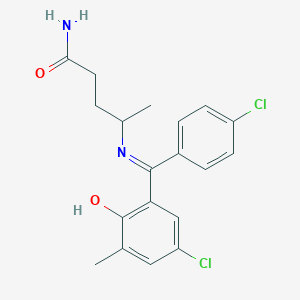
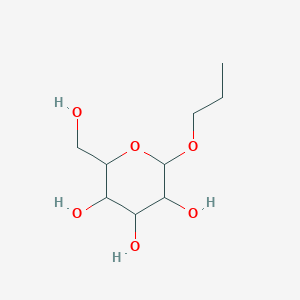
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)
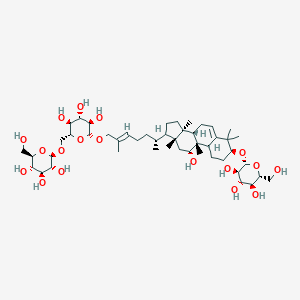
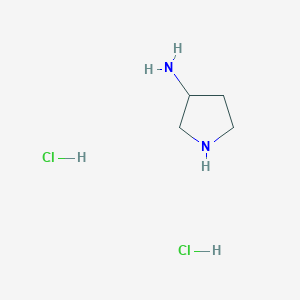
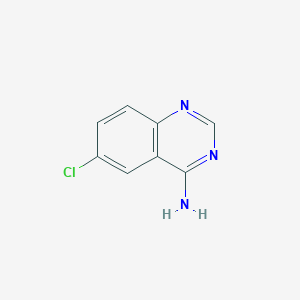
![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)
